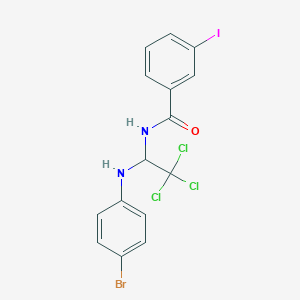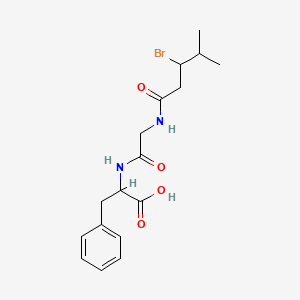
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves the reaction of 2-bromoisocaproic acid with glycyl-D,L-phenylalanine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperatures and pressures to optimize the reaction yields . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is utilized in studies involving protein interactions and enzyme kinetics.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Mechanism of Action
The mechanism of action of D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pathways involved in these interactions are still under investigation, but they likely include signal transduction and metabolic pathways.
Comparison with Similar Compounds
D,L-2-Bromoisocaproylglycyl-D,L-phenylalanine can be compared with other similar compounds, such as:
D,L-2-Bromoisovaleryl-D,L-phenylalanine: Similar in structure but with a different acyl group.
2-Bromopropionyl-D,L-phenylalanine: Another brominated derivative with a different carbon chain length.
D,L-Leucylglycyl-D,L-phenylalanine: Lacks the bromine atom but has a similar peptide structure.
These comparisons highlight the uniqueness of this compound, particularly its bromine atom, which imparts distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C17H23BrN2O4 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[[2-[(3-bromo-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23BrN2O4/c1-11(2)13(18)9-15(21)19-10-16(22)20-14(17(23)24)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
PHPQHWWVMVMKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)
![4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)
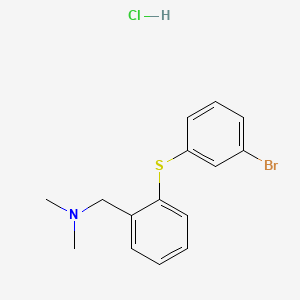
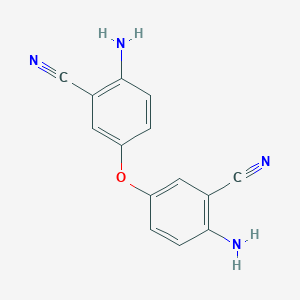
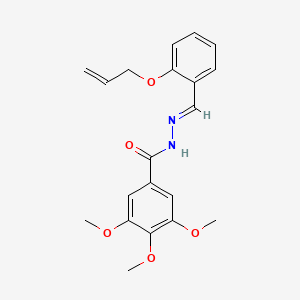
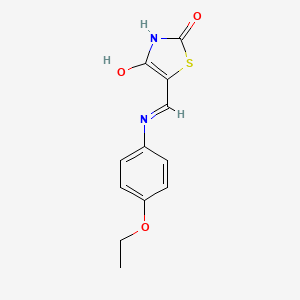
![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
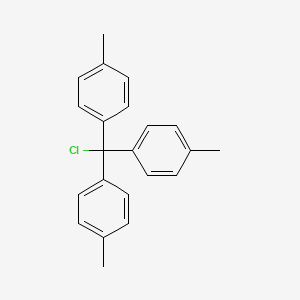

![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)
